DL-Lysine-2-13C dihydrochloride
Overview
Description
DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with carbon-13, a stable isotope, which makes it useful in tracing metabolic pathways and studying biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Lysine-2-13C dihydrochloride is synthesized by incorporating carbon-13 into the lysine molecule. The synthetic route typically involves the use of labeled precursors that introduce the carbon-13 isotope into the lysine structure. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to achieve the desired isotopic enrichment and chemical purity. The compound is then converted into its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
DL-Lysine-2-13C dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of lysine, such as oxo-lysine, hydroxy-lysine, and substituted lysine derivatives. These products are useful in studying the biochemical pathways and interactions of lysine in biological systems .
Scientific Research Applications
DL-Lysine-2-13C dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding protein synthesis and metabolism.
Medicine: Used in diagnostic imaging and studying disease mechanisms.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of DL-Lysine-2-13C dihydrochloride involves its incorporation into metabolic pathways where lysine is utilized. The carbon-13 label allows researchers to trace the movement and transformation of lysine in biological systems. This helps in understanding the molecular targets and pathways involved in lysine metabolism .
Comparison with Similar Compounds
Similar Compounds
DL-Lysine-1,2-13C2 dihydrochloride: Another isotope-labeled lysine compound with two carbon-13 labels.
L-Lysine-2-13C dihydrochloride: A labeled compound with a single carbon-13 label in the L-isomer of lysine.
Uniqueness
DL-Lysine-2-13C dihydrochloride is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracing specific metabolic pathways. Its dihydrochloride form enhances stability and solubility, making it suitable for various experimental conditions .
Properties
IUPAC Name |
2,6-diamino(213C)hexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-XLCWSWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[13CH](C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583876 | |
Record name | (2-~13~C)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286437-17-0 | |
Record name | (2-~13~C)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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